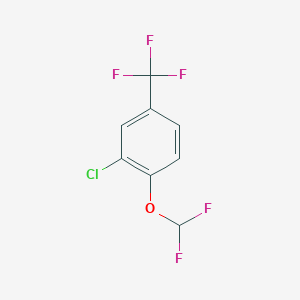

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHGNHJMOVMGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Data Summary Table

| Parameter | Conditions | Reagents | Yield | Remarks |

|---|---|---|---|---|

| Temperature | 80–110 °C | HF (anhydrous) | ~72% | Controlled pressure (~2.5–2.8 MPa) |

| Reaction Time | 4.5 hours | Trichlorine metoxybenzene | Catalyzed by perfluoro sulfonic acid fluorides | |

| Catalyst | Perfluoro sulfonic acid fluoride | Enhances fluorination selectivity |

Chlorination and Nitration of Fluorinated Intermediates

Following fluorination, the aromatic ring undergoes chlorination and nitration to introduce the chloro and nitro groups, respectively:

- Chlorination: Using chlorobenzene derivatives or directly chlorinating the fluorinated benzene under electrophilic substitution conditions.

- Nitration: Employing nitric acid in the presence of sulfuric acid at low temperatures (-10 to 30 °C) to selectively introduce the nitro group at the desired position.

Data Summary Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Chlorobenzene or chlorinating agents | Room temperature to 50 °C | ~60–70% | Regioselectivity depends on substituents |

| Nitration | Nitric acid + sulfuric acid | -10 to 30 °C | ~89% | Controlled to prevent over-nitration |

Alternative Synthetic Routes

a. Radical Difluoromethoxylation of Aromatic Precursors

Recent advances include radical-mediated difluoromethoxylation of aromatic compounds:

- Reagents: Difluoromethyl triflate or bromodifluoromethyl phosphonates as fluorinating agents.

- Mechanism: Radical generation under photoredox catalysis using blue LED irradiation, enabling the substitution of hydrogen or halogen on aromatic rings with difluoromethoxy groups.

- Application: This method allows late-stage functionalization of complex molecules, including aromatic rings bearing various substituents.

b. Nucleophilic Substitution on Activated Aromatic Intermediates

- Method: Nucleophilic displacement of leaving groups (e.g., halides) on activated aromatic intermediates with difluoromethoxy nucleophiles generated via fluorinating reagents.

- Reagents: Difluoromethyl triflate, difluoromethyl bromides, or related electrophiles.

Notes on Reaction Conditions and Purification

- Reaction Environment: Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent side reactions.

- Temperature Control: Elevated temperatures (80–150 °C) are often necessary for fluorination steps, while nitration is carried out at lower temperatures to control regioselectivity.

- Purification: Products are purified via chromatography techniques such as preparative HPLC, silica gel column chromatography, or distillation under reduced pressure to obtain high purity compounds.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Direct HF fluorination | Trichlorine metoxybenzene | HF (anhydrous), catalysts | 80–110 °C, 2.5–2.8 MPa | ~72% | High selectivity, scalable |

| Radical difluoromethoxylation | Aromatic precursors | Difluoromethyl triflate, photoredox catalysts | Blue LED irradiation, room temperature | Variable | Late-stage functionalization |

| Nucleophilic substitution | Halogenated aromatics | Difluoromethoxy nucleophiles | 50–150 °C | 60–80% | Versatile for complex molecules |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of complex organic molecules. Its halogen substituents facilitate various coupling reactions, making it valuable in creating pharmaceuticals and agrochemicals.

The compound has garnered attention for its potential biological activities, particularly in:

- Anticancer Research : A study demonstrated its effectiveness against the MCF-7 breast cancer cell line, achieving an IC50 value of 0.65 µM. The compound induces apoptosis through increased caspase-3/7 activity, suggesting its role as a potential anticancer agent .

- Antimicrobial Efficacy : Research indicates significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the effects of this compound on MCF-7 cells. The findings revealed:

- Reduction in Cell Viability : The compound exhibited significant cytotoxicity with an IC50 value of 0.65 µM.

- Mechanism of Action : Flow cytometry analysis indicated that the compound promotes apoptosis through caspase activation, emphasizing its therapeutic potential in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties:

- The compound was tested against various bacterial strains.

- Results showed marked inhibition of growth, suggesting its utility in developing novel antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism by which 2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Related Compounds

Physicochemical Properties

Table 2: Physical and Chemical Properties

Biological Activity

2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene (CAS No. 1417566-76-7) is a polyhalogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with chlorine, a difluoromethoxy group, and a trifluoromethyl group. The molecular formula is . Its unique structure imparts significant chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Modulation : It can modulate the activity of receptors, influencing cellular signaling pathways.

- Antiproliferative Activity : Preliminary studies suggest that it may exhibit antiproliferative effects against cancer cell lines, indicating potential use in oncology.

Antiproliferative Studies

Research has indicated that this compound demonstrates significant antiproliferative activity. For instance:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HCT116 (colon cancer) | 0.95 | More potent than some known inhibitors |

| OVCAR-8 (ovarian cancer) | 1.84 | Shows moderate efficacy |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Toxicological Studies

Toxicological evaluations have highlighted potential adverse effects associated with high doses:

- NOAEL (No Observed Adverse Effect Level) : Studies report an NOAEL of 10 mg/kg based on liver and kidney effects observed in animal models .

- Biological Half-Life : Following intravenous administration in rats, the compound exhibited a biological half-life of approximately 19 hours .

Case Studies and Research Findings

- Pharmaceutical Applications : The compound has been investigated as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties. Its unique functional groups enhance binding affinity to target proteins, which is critical for drug efficacy.

- Agrochemical Development : Its application extends to agrochemicals, where it is explored for developing new herbicides and insecticides. The trifluoromethyl group improves the lipophilicity of the compounds, enhancing their efficacy in agricultural applications.

- Material Science : Research into its use in advanced materials has shown promise, particularly in polymer synthesis and liquid crystal applications due to its unique electronic properties.

Q & A

Q. What are the common synthetic routes for 2-chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For the difluoromethoxy group, brominated intermediates (e.g., 4-(difluoromethoxy)benzyl bromide) are reacted with chloro-trifluoromethylbenzene derivatives under catalytic conditions. Optimization includes controlling reaction temperature (60–80°C), using anhydrous solvents (e.g., DCM or THF), and catalysts like CuI for Ullmann-type couplings. Purification via column chromatography with hexane/ethyl acetate gradients ensures high yield (>75%) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Q. How is purity assessed, and what chromatographic methods are recommended?

Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30 v/v) and UV detection at 254 nm resolves impurities. GC-MS with a DB-5 column (helium carrier gas) detects volatile byproducts. Purity >98% is achievable with recrystallization in ethanol .

Q. What methods determine physical properties like melting point and solubility?

- Melting Point : Differential Scanning Calorimetry (DSC) at 5°C/min (observed range: 84–86°C).

- Solubility : Shake-flask method in solvents (e.g., logP ~3.5 in octanol/water) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., difluoromethoxy) influence reactivity in cross-coupling reactions?

The difluoromethoxy group (-OCHF) enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. However, steric hindrance may reduce yields compared to trifluoromethoxy analogs. Computational DFT studies (e.g., Fukui indices) predict regioselectivity for functionalization at the 4-position .

Q. What are the dominant degradation pathways in environmental matrices?

- Photolysis : UV irradiation (λ >290 nm) cleaves the ether bond, producing chlorinated phenols and trifluoromethyl derivatives.

- Hydrolysis : Stable under acidic conditions (pH 4–6) but degrades in alkaline media (pH >9) via SNAr mechanisms.

- Microbial Degradation : Soil studies show slow mineralization (<10% in 30 days); major metabolites retain the diphenyl ether structure .

Q. How are metabolites identified in biological systems?

Radiolabeled -tagged analogs are administered in vivo (e.g., rat models). Metabolites are extracted from urine/plasma and characterized via LC-MS/MS. Phase I metabolites include hydroxylated derivatives; Phase II conjugates involve glucuronidation .

Q. What analytical challenges arise in quantifying trace residues, and how are they resolved?

Co-eluting matrix interferents (e.g., chlorinated aromatics) require tandem MS/MS (MRM mode) for selectivity. Method validation includes spike-recovery tests (70–120% recovery) and LOQ determination (0.01 ppm in soil) .

Q. How can computational models predict environmental persistence and ecotoxicology?

QSAR models estimate half-lives (e.g., EPI Suite: t >60 days in water). Molecular docking identifies binding affinity to acetylcholinesterase (potential neurotoxicity). Field studies correlate logK with bioaccumulation in aquatic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.